Daclatasvir Impurity C
CAS No.:
Cat. No.: VC16019148
Molecular Formula: C29H32N6O3
Molecular Weight: 512.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C29H32N6O3 |
|---|---|
| Molecular Weight | 512.6 g/mol |
| IUPAC Name | methyl N-[(2S)-1-[(2S)-2-[5-[4-[4-(1H-imidazol-5-yl)phenyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate |
| Standard InChI | InChI=1S/C29H32N6O3/c1-18(2)26(34-29(37)38-3)28(36)35-14-4-5-25(35)27-31-16-24(33-27)22-12-8-20(9-13-22)19-6-10-21(11-7-19)23-15-30-17-32-23/h6-13,15-18,25-26H,4-5,14H2,1-3H3,(H,30,32)(H,31,33)(H,34,37)/t25-,26-/m0/s1 |
| Standard InChI Key | NFGBCKRQBIRTLN-UIOOFZCWSA-N |
| Isomeric SMILES | CC(C)[C@@H](C(=O)N1CCC[C@H]1C2=NC=C(N2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CN=CN5)NC(=O)OC |
| Canonical SMILES | CC(C)C(C(=O)N1CCCC1C2=NC=C(N2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CN=CN5)NC(=O)OC |
Introduction
Analytical Methods for Detection and Quantification
High-Performance Liquid Chromatography (HPLC)
The European Directorate for the Quality of Medicines & HealthCare (EDQM) mandates the use of reversed-phase HPLC for impurity profiling of daclatasvir. A Zorbax SB C18 column (150 mm × 4.6 mm; 3.5 µm) is employed with a mobile phase comprising acetonitrile and phosphate buffer (pH 6.8) in gradient elution mode . Under these conditions, Daclatasvir Impurity C exhibits a relative retention time (RRT) of approximately 0.85–0.90 compared to daclatasvir (RRT = 1.00) . Baseline separation from co-eluting impurities (e.g., Impurities B, D, and E) is achieved with a resolution ≥7.25, ensuring precise quantification .
Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR)
Complementary techniques such as liquid chromatography-mass spectrometry (LC-MS) and ¹H/¹³C NMR are utilized for structural elucidation. Naz et al. (2019) developed a validated LC-MS method for simultaneous analysis of daclatasvir and three impurities, including Impurity C, in pharmaceutical formulations and serum samples . The method demonstrated linearity (r² > 0.999) across a concentration range of 0.1–10 µg/mL, with a limit of detection (LOD) of 0.03 µg/mL .
Regulatory Guidelines and Control Strategies
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